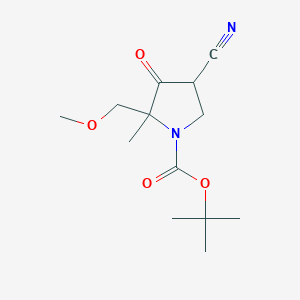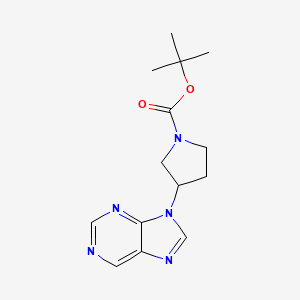
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the difluoroethyl group. The reaction conditions may include the use of bromine or a brominating agent in the presence of a catalyst, and the difluoroethyl group can be introduced using a difluoroethylating agent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and difluoroethylation reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromine atoms to hydrogen, resulting in a debrominated product.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Debrominated products.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoroethyl group could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-4(1H)-one: Similar structure with a different substitution pattern.
3,5-Dichloro-1-(2,2-difluoroethyl)pyridin-2(1H)-one: Chlorine atoms instead of bromine.
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-thione: Sulfur atom replacing the oxygen.
Uniqueness
3,5-Dibromo-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern and the presence of both bromine and difluoroethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H5Br2F2NO |
|---|---|
Molecular Weight |
316.93 g/mol |
IUPAC Name |
3,5-dibromo-1-(2,2-difluoroethyl)pyridin-2-one |
InChI |
InChI=1S/C7H5Br2F2NO/c8-4-1-5(9)7(13)12(2-4)3-6(10)11/h1-2,6H,3H2 |
InChI Key |
GIRKQNBCMXZFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



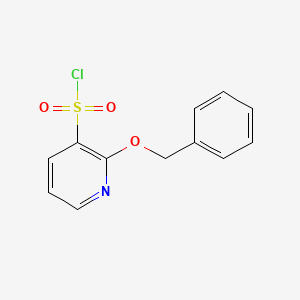
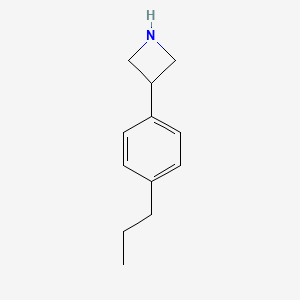
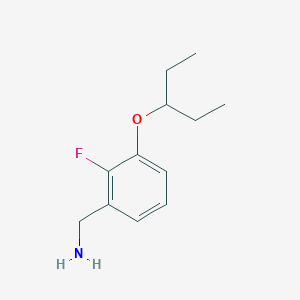
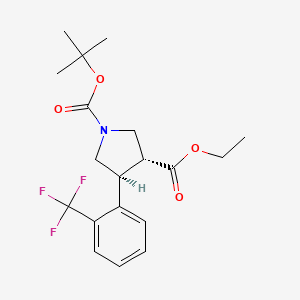
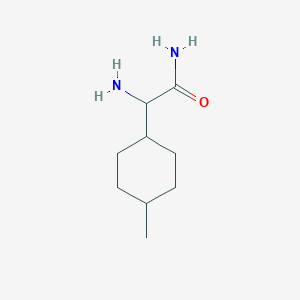

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)
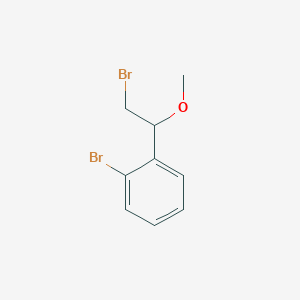

![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)
